An In-Depth Technical Guide to 5-Trimethylsilyl-1-penten-4-yn-3-ol: Structural Properties, Asymmetric Synthesis, and Synthetic Utility
An In-Depth Technical Guide to 5-Trimethylsilyl-1-penten-4-yn-3-ol: Structural Properties, Asymmetric Synthesis, and Synthetic Utility
Introduction & Structural Significance
In the realm of complex natural product synthesis and targeted drug development, the strategic selection of polyfunctional building blocks is paramount. 5-Trimethylsilyl-1-penten-4-yn-3-ol (CAS: 5272-35-5) is a highly versatile enyne alcohol that serves as a cornerstone intermediate in advanced organic synthesis.
As an application scientist, I frequently leverage this molecule because it offers three orthogonal reactive sites: a terminal alkene, a secondary allylic/propargylic alcohol, and a trimethylsilyl (TMS)-protected alkyne. This unique triad allows for highly selective, sequential functionalization without the need for exhaustive protection-deprotection cycles, significantly streamlining synthetic pathways for complex targets like the algicidal natural product falcarindiol[1].
Quantitative Physicochemical Data
Understanding the baseline physicochemical properties of this compound is critical for optimizing reaction conditions, particularly regarding thermal stability and solvent compatibility. Below is a consolidated table of its verified properties.
| Property | Value |
| Chemical Name | 5-Trimethylsilyl-1-penten-4-yn-3-ol |
| CAS Registry Number | 5272-35-5[2] |
| Molecular Formula | C8H14OSi[2] |
| Molecular Weight | 154.28 g/mol [2] |
| Exact Mass | 154.08139 g/mol [2] |
| InChIKey | FZXPLTZXRLCCRC-UHFFFAOYSA-N |
| Physical Form | Liquid (Typically stored/shipped at 4 °C or with ice packs) |
| Handling Precautions | Avoid dust/aerosol formation; use non-sparking tools[2] |
Orthogonal Reactivity & Mechanistic Causality
The true power of 5-trimethylsilyl-1-penten-4-yn-3-ol lies in its mechanistic orthogonality. The causality behind its widespread use is driven by the steric and electronic properties of the TMS group.
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The TMS-Protected Alkyne: The bulky trimethylsilyl group electronically stabilizes the alkyne while sterically shielding it. This prevents unwanted side reactions (such as homocoupling or premature hydration) while the alkene or alcohol is being manipulated. Once downstream modifications are complete, the TMS group can be quantitatively cleaved using a fluoride source (e.g., TBAF) or mild base (K2CO3/MeOH) to reveal a terminal alkyne, priming the molecule for Sonogashira cross-coupling or CuAAC "click" chemistry.
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The Terminal Alkene: The C1-C2 olefin is unhindered and electron-rich, making it an ideal candidate for olefin cross-metathesis (using Grubbs' catalysts), epoxidation, or dihydroxylation.
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The Secondary Alcohol: Positioned at C3, this carbinol is both allylic and propargylic. This dual activation lowers the activation energy for nucleophilic substitutions (e.g., Mitsunobu inversion) and makes it highly susceptible to controlled oxidations (e.g., Swern or Dess-Martin periodinane) to form the corresponding enynone.
Fig 1: Orthogonal reactivity pathways of 5-trimethylsilyl-1-penten-4-yn-3-ol.
Validated Synthetic Methodologies
The choice of synthetic route directly dictates the stereochemical outcome of the C3 carbinol. Below are two field-proven, self-validating protocols for synthesizing this building block.
Protocol A: Racemic Synthesis via Organolithium Addition
This foundational method relies on the nucleophilic addition of a metalated acetylide to an
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Causality & Rationale: Direct addition of lithium trimethylsilylacetylide to acrolein provides a rapid, high-yielding route. Strict temperature control (-78 °C) is mandatory. Acrolein is highly prone to exothermic polymerization; keeping the system at cryogenic temperatures suppresses this pathway and ensures the nucleophilic attack occurs exclusively at the carbonyl carbon (1,2-addition) rather than the alkene (1,4-conjugate addition).
Step-by-Step Workflow:
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Acetylide Formation: In an oven-dried, argon-purged Schlenk flask, dissolve trimethylsilylacetylene (1.1 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
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Lithiation: Add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise over 15 minutes. Stir for 30 minutes. Self-Validation: The successful formation of the lithium acetylide is visually confirmed by a subtle viscosity increase and the absence of gas evolution.
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Electrophile Addition: Add freshly distilled acrolein (1.0 eq) dropwise. (Note: Acrolein must be distilled immediately prior to use to remove the hydroquinone stabilizer).
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Quenching: After 1 hour at -78 °C, quench the reaction by rapidly injecting saturated aqueous NH4Cl. Rationale: A mild proton source neutralizes the highly basic lithium alkoxide without causing acid-catalyzed dehydration of the sensitive allylic alcohol product.
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Isolation: Warm to room temperature, extract with diethyl ether, dry over MgSO4, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc). Validate product integrity via 1H NMR (look for the distinct allylic carbinol proton multiplet at ~4.8 ppm and the TMS singlet at 0.16 ppm).
Protocol B: Asymmetric Synthesis via Zinc-Amino-Alcohol Catalysis
For targeted drug development, the absolute stereochemistry at the C3 center is critical. Utilizing a chiral zinc-amino-alcohol complex enables the highly enantioselective addition of trimethylsilylacetylene to acrolein[4].
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Causality & Rationale: Diethylzinc (Et2Zn) acts as both a base to deprotonate the terminal alkyne and a transmetalating agent to form a reactive zinc acetylide. When bound to a chiral amino-alcohol ligand, the zinc center becomes sterically biased. This chiral pocket directs the facial attack of the acetylide onto the planar acrolein molecule, yielding the specific (R)- or (S)-enantiomer with high enantiomeric excess (ee).
Step-by-Step Workflow:
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Catalyst Activation: Combine the chiral amino-alcohol ligand (10 mol%) and Zn(OTf)2 (10 mol%) in anhydrous toluene under an inert atmosphere. Stir at room temperature for 2 hours to ensure complexation.
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Zinc Acetylide Formation: Add trimethylsilylacetylene (1.5 eq) followed by Et2Zn (1.5 eq, 1.0 M in hexanes). Stir for 4 hours.
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Asymmetric Addition: Cool the system to 0 °C to maximize stereocontrol. Slowly introduce freshly distilled acrolein (1.0 eq) via syringe pump over 1 hour.
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Workup & Validation: Quench with water, extract with ethyl acetate, and purify via chromatography. Self-Validation: The enantiomeric excess (ee) of the resulting carbinol must be validated via chiral HPLC (e.g., Chiralcel OD-H column) prior to downstream use. A successful reaction typically yields >90% ee, confirming the chiral induction of the complex[4].
Fig 2: Enantioselective synthesis workflow catalyzed by a zinc-amino-alcohol complex.
References
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Li, Z.-Y., et al. (2011) - Highly Enantioselective Addition of Trimethylsilylacetylene to Aldehydes Catalyzed by a Zinc-Amino-Alcohol Complex. Chemistry - A European Journal, 17(21), 5782-5786. Available at:[Link]
Sources
- 1. (R)-5-(trimethylsilyl)pent-1-en-4-yn-3-ol - CAS号 546084-18-8 - 摩熵化学 [molaid.com]
- 2. echemi.com [echemi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Highly enantioselective addition of trimethylsilylacetylene to aldehydes catalyzed by a zinc-amino-alcohol complex - PubMed [pubmed.ncbi.nlm.nih.gov]
